molecular formula C24H23N3O4S2 B2422213 N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 533868-80-3

N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2422213
CAS No.: 533868-80-3
M. Wt: 481.59
InChI Key: YHMPRURZKLOBNS-IZHYLOQSSA-N
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Description

N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole core, which is known for its diverse biological activities, and a benzamide moiety, which is often found in pharmacologically active compounds.

Properties

IUPAC Name

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-4-31-20-11-8-12-21-22(20)26(2)24(32-21)25-23(28)17-13-15-19(16-14-17)33(29,30)27(3)18-9-6-5-7-10-18/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMPRURZKLOBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxy and Methyl Groups: These groups can be introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively.

    Formation of the Benzamide Moiety: This step involves the reaction of the benzothiazole derivative with 4-[methyl(phenyl)sulfamoyl]benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole core, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Saturated derivatives or amines.

    Substitution: Alkylated benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The benzothiazole core may interact with biological macromolecules through hydrogen bonding or hydrophobic interactions, while the benzamide moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Benzamide Derivatives: Compounds such as N-(4-hydroxyphenyl)benzamide and N-(4-methoxyphenyl)benzamide.

Uniqueness

N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide is unique due to the combination of the benzothiazole and benzamide moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds

Biological Activity

N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a sulfonamide group. Its chemical formula is C18H20N2O3S, and it has a molecular weight of approximately 348.43 g/mol. The structural characteristics contribute to its biological activity, particularly in inhibiting specific enzymes and receptors.

Research indicates that this compound exhibits inhibitory activity against various biological targets. Notably, it has shown effectiveness in inhibiting voltage-gated potassium channels (Kv1.3), which are crucial in regulating cellular excitability and are implicated in autoimmune diseases. The compound's structure allows it to bind effectively to the active sites of these channels, thereby blocking ion flow and modulating cellular responses .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits potent activity against Kv1.3 channels. For instance, analogs related to this compound were reported to have similar potency to established inhibitors like PAP-1 when tested using ion channel assays . Such findings suggest that this compound could serve as a valuable tool for further research into autoimmune therapies.

Case Study 1: Antiviral Activity

A study explored the antiviral potential of related benzothiazole derivatives against various viral pathogens. The results indicated that modifications in the benzothiazole ring significantly influenced antiviral activity. Although specific data on this compound were limited, the trends observed suggest promising avenues for further investigation into its antiviral properties .

Case Study 2: Anticancer Potential

Another research avenue examined the anticancer properties of compounds with similar structural features. The findings revealed that certain derivatives could induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation. While direct studies on the target compound are still needed, these insights highlight its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity Target IC50 Value Reference
Kv1.3 InhibitionVoltage-gated potassium channelSimilar to PAP-1
Antiviral ActivityVarious viral targetsNot specified
Anticancer ActivityCancer cell linesNot specified

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this compound, and how are reaction conditions optimized?

  • Methodology:

  • Step 1: Condensation of 4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazole-2-amine with 4-(methyl(phenyl)sulfamoyl)benzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
  • Optimization: Reaction yields (>70%) depend on controlled temperature, exclusion of moisture, and stoichiometric excess of the benzoyl chloride .
    • Key Analytical Techniques:
  • HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%) .
  • 1H/13C NMR to confirm Z-configuration at the imine bond (δ 7.2–7.8 ppm for aromatic protons; δ 160–165 ppm for carbonyl carbons) .

Q. How is the molecular structure validated, and what spectroscopic data are critical for characterization?

  • Structural Validation:

  • X-ray crystallography (if single crystals are obtainable) resolves bond angles and dihedral angles, confirming the Z-configuration and planarity of the benzothiazole-sulfamoyl system .
  • FT-IR identifies key functional groups: N–H stretch (3300 cm⁻¹), C=O (1680 cm⁻¹), and S=O (1150–1250 cm⁻¹) .
    • Critical Data:
  • High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H]+ calculated for C₂₄H₂₄N₃O₃S₂: 466.1254; observed: 466.1256) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of similar benzothiazole-sulfamoyl hybrids?

  • Approach:

  • Comparative SAR Studies: Synthesize analogs with variations in the ethoxy/methyl substituents and sulfamoyl N-alkylation to isolate structural drivers of activity .
  • Dose-Response Assays: Test compound libraries against in vitro targets (e.g., bacterial gyrase, cancer cell lines) using standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) .
    • Case Study: Conflicting MIC values for analogs may arise from differences in bacterial strain permeability; address via efflux pump inhibition assays (e.g., with phenylalanine-arginine β-naphthylamide) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodology:

  • Molecular Docking (AutoDock Vina): Dock the compound into ATP-binding pockets (e.g., EGFR kinase PDB: 1M17) using flexible ligand/rigid receptor settings. Validate with MM-GBSA binding energy calculations .
  • MD Simulations (GROMACS): Simulate 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) and identify key hydrogen bonds (e.g., sulfamoyl O···Lys721) .
    • Validation: Compare predictions with experimental SPR (surface plasmon resonance) data for binding kinetics (ka/kd) .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

  • Approaches:

  • Microsomal Stability Assays: Incubate with rat liver microsomes (RLM) and NADPH. Monitor degradation via LC-MS/MS; half-life <30 min indicates CYP450 susceptibility .
  • Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) at the 4-ethoxy position to block oxidative dealkylation .
    • Data Interpretation: Correlate metabolic stability with LogP values (e.g., ClogP ~3.5 via MarvinSketch) to balance lipophilicity and solubility .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles across studies?

  • Root Cause: Variability in solvent systems (e.g., DMSO vs. aqueous buffers) and measurement techniques (e.g., nephelometry vs. HPLC) .
  • Resolution:

  • Standardize solubility testing using the shake-flask method (pH 7.4 PBS, 24 h equilibration).
  • Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms affecting solubility .

Methodological Challenges

Q. What are the pitfalls in synthesizing the Z-isomer exclusively, and how are they mitigated?

  • Challenges:

  • Thermal or photochemical isomerization to the E-form during purification .
    • Solutions:
  • Use low-temperature crystallization (e.g., –20°C) and amber glassware to prevent light-induced isomerization .
  • Monitor isomer ratio via HPLC-DAD (λ = 254 nm) with a chiral column (e.g., Chiralpak IA) .

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